3-Bromopropionic acid
Overview
Description
3-Bromopropionic acid, also known as β-bromopropionic acid, is an organic compound with the molecular formula C3H5BrO2. It appears as white to slightly yellow crystalline powder and is soluble in water, alcohol, ether, chloroform, and benzene. This compound is primarily used in organic synthesis due to its reactive bromine group .
Mechanism of Action
Target of Action
3-Bromopropionic acid primarily targets mercaptans and other sulfur-containing compounds . It acts as a quaternization agent in amperometric biosensors .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another. In this case, this compound donates an alkyl group to mercaptans and other sulfur-containing compounds .
Pharmacokinetics
Its molecular weight (15297 g/mol) and solubility in water, alcohol, ether, chloroform, and benzene suggest that it may have good bioavailability.
Biochemical Analysis
Biochemical Properties
3-Bromopropionic acid plays a significant role in biochemical reactions. It is used as a quaternization agent in amperometric biosensors . It also alkylates mercaptans and other sulfur-containing compounds
Cellular Effects
It is known to be moderately toxic and can cause damage if it comes into contact with skin or eyes
Molecular Mechanism
It is known to interact with sulfur-containing compounds through alkylation
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromopropionic acid can be synthesized through the reaction of acrylonitrile with hydrogen bromide to form bromopropionitrile, which is then hydrolyzed to yield this compound. The reaction involves adding acrylonitrile to boiling hydrobromic acid and refluxing at 130°C for six hours. The solid obtained is extracted with ethanol, and the crude product is distilled under reduced pressure .
Industrial Production Methods: Another method involves the addition of acrylic acid to hydrogen bromide. This reaction is carried out at temperatures ranging from 30°C to 120°C, with the reaction formula being CH2=CHCOOH + HBr → BrCH2CH2COOH. This method is advantageous due to its simplicity, high yield, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Bromopropionic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other functional groups such as iodine, fluorine, nitryl, azido, sulfhydryl, cyano, hydroxyl, alkoxy, and sulfonic groups.
Hydrolysis: In alkaline solutions, this compound hydrolyzes to form hydroxypropionic acid.
Common Reagents and Conditions:
Hydrobromic Acid: Used in the synthesis of this compound from acrylonitrile.
Ethanol: Used for extracting the solid product during synthesis.
Alkaline Solutions: Used for hydrolysis reactions.
Major Products Formed:
Hydroxypropionic Acid: Formed through hydrolysis in alkaline conditions.
Various Derivatives: Including esters, acid halides, and amides, which are synthesized from this compound.
Scientific Research Applications
3-Bromopropionic acid is widely used in scientific research and industrial applications:
Biology: Used in the study of metabolic pathways and enzyme inhibition.
Industry: Employed in the production of pesticides and other agrochemicals.
Comparison with Similar Compounds
2-Bromopropionic Acid: Similar in structure but with the bromine atom on the second carbon.
4-Bromobutyric Acid: Contains an additional carbon in the chain.
Bromoacetic Acid: A shorter chain analog with the bromine atom on the first carbon.
6-Bromohexanoic Acid: A longer chain analog with the bromine atom on the sixth carbon.
Uniqueness: 3-Bromopropionic acid is unique due to its specific placement of the bromine atom on the third carbon, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for specific substitution reactions and hydrolysis, making it valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-bromopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXNZYCXMFBMHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060443 | |
Record name | Propanoic acid, 3-bromo- | |
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Molecular Weight |
152.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Pale yellow crystals; [Alfa Aesar MSDS] | |
Record name | 3-Bromopropionic acid | |
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Boiling Point |
140-142 °C @ 45 MM HG | |
Record name | 3-BROMOPROPANOIC ACID | |
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Solubility |
SOL IN WATER, ETHER, CHLOROFORM, BENZENE, ALC | |
Record name | 3-BROMOPROPANOIC ACID | |
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Density |
1.48 | |
Record name | 3-BROMOPROPANOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |
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Color/Form |
PLATES FROM CARBON TETRACHLORIDE | |
CAS No. |
590-92-1 | |
Record name | 3-Bromopropionic acid | |
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Record name | 3-Bromopropanoic acid | |
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Record name | 3-Bromopropionic acid | |
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Record name | Propanoic acid, 3-bromo- | |
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Record name | Propanoic acid, 3-bromo- | |
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Record name | 3-bromopropionic acid | |
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Record name | 3-BROMOPROPANOIC ACID | |
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Record name | 3-BROMOPROPANOIC ACID | |
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Melting Point |
62.5 °C | |
Record name | 3-Bromopropionic acid | |
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Record name | 3-BROMOPROPANOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-bromopropionic acid exert its effects on biological systems?
A1: this compound functions as an alkylating agent, primarily targeting nucleophilic groups like cysteine residues in proteins. [] This alkylation disrupts protein structure and function, leading to various downstream effects depending on the targeted protein and biological context. [] For instance, this compound inactivates horse liver alcohol dehydrogenase by modifying cysteine residue 174, hindering the enzyme's ability to bind coenzyme pyrophosphate. []
Q2: What are the implications of abortive ternary complex formation in the context of this compound and malate dehydrogenase?
A2: Studies on pig heart malate dehydrogenase reveal that while oxaloacetate and malate alone don't offer protection against this compound alkylation, their combination with NAD or ADP-ribose provides complete protection. [] This suggests the formation of abortive ternary complexes, which hinder the accessibility of the reactive histidine residue to alkylation, highlighting the importance of these complexes in the enzyme's interaction with this compound. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C3H5BrO2, and its molecular weight is 152.97 g/mol. []
Q4: What spectroscopic techniques are commonly employed for characterizing this compound?
A4: Researchers commonly employ nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and elemental analysis for structural characterization. [, , , , ] These techniques provide valuable information regarding the compound's structure, purity, and presence of characteristic functional groups.
Q5: How does this compound perform under various conditions?
A5: The performance and applications of this compound are influenced by various factors such as pH, temperature, and the presence of other chemical species. For instance, it inactivates horse liver alcohol dehydrogenase with Michaelis-Menten kinetics at pH 7 and 25°C. [] Further research is crucial to elucidate its performance and stability across a wider range of conditions. [, ]
Q6: Does this compound participate in any specific chemical reactions?
A6: this compound acts as a reactant in various organic reactions, including alkylation and cyclization reactions. [, , , , ] For instance, it reacts with 4-hydroxybenzaldehyde to synthesize 3-(4-hydroxymethylphenoxy)propionic acid, a valuable linker in solid-phase peptide synthesis. []
Q7: Are there specific synthetic applications utilizing this compound as a starting material?
A7: Absolutely, this compound serves as a crucial starting material in synthesizing diverse heterocyclic compounds. [, , , ] For example, it reacts with orthophenylendiamines to synthesize 2-vinylbenzimidazoles, which are further converted into pyrimido[1,6-a]benzimidazoles. []
Q8: What is the role of computational chemistry in understanding this compound?
A8: Computational methods like density functional theory (DFT) provide valuable insights into the electronic structure, reactivity, and interactions of this compound. [] These calculations aid in predicting potential applications, such as corrosion inhibition, and contribute to the development of structure-activity relationship (SAR) models. [, ]
Q9: How do structural modifications of this compound impact its activity?
A9: Structural changes to this compound, like varying the halogen atom or the length of the carbon chain, can significantly influence its reactivity and biological activity. [, , , ] For instance, substituting bromine with chlorine in the synthesis of imidazolium-typed ionic liquids impacts their acidity. []
Q10: Are there studies comparing the activity of this compound with its structural analogues?
A10: Yes, several studies have investigated the structure-activity relationship of this compound and its analogues. For example, research on inducing pulmonary adenomas in mice revealed that this compound exhibited borderline tumorigenic activity, while 2-bromoethanol, another halogenated alcohol, showed significant activity. []
Q11: What are the SHE considerations associated with this compound?
A11: this compound, like many halogenated organic compounds, requires careful handling and disposal procedures. [, , ] Compliance with relevant safety regulations and risk minimization strategies is crucial to ensure the well-being of researchers and the environment.
Q12: Are there specific environmental concerns related to this compound?
A12: Although detailed ecotoxicological studies are limited in the provided research, the potential environmental impact of this compound and its degradation products needs careful consideration. [] Developing environmentally friendly strategies for its use, recycling, and waste management is essential. []
Q13: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A13: While specific ADME studies on this compound are not detailed in the provided research, it's known to be metabolized in rats, forming metabolites like this compound, N-acetyl-S-(3-hydroxypropyl)cysteine, and N-acetyl-S-(2-carboxyethyl)cysteine. [] This highlights the metabolic pathways involved in processing this compound in vivo.
Q14: Has this compound demonstrated efficacy in any specific disease models?
A14: Research indicates that this compound and some of its analogues exhibit potential as anticancer agents. [] For instance, butyric acid analogues, including this compound, have been shown to upregulate gene expression, which holds promise for therapeutic interventions. []
Q15: Is there research on using this compound in diagnostics or as a biomarker?
A15: While this compound is not commonly used in diagnostics, its metabolite, N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys), serves as a viable biomarker for occupational exposure to 1-bromopropane. [] This highlights the potential of utilizing this compound-related compounds in monitoring exposure levels.
Q16: What analytical methods are commonly used to characterize and quantify this compound?
A16: Common analytical techniques include gas chromatography (GC) [], high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) [], and various spectroscopic methods. [] The specific method choice depends on the sample matrix, required sensitivity, and analytical goals.
Q17: How is the quality of this compound controlled during its synthesis and use?
A17: Quality control measures for this compound involve rigorous adherence to synthetic protocols, purification techniques, and characterization methods to ensure batch-to-batch consistency and purity. [, ]
Q18: Does this compound elicit any immune response or interact with drug transporters and metabolizing enzymes?
A18: The provided research doesn't offer detailed insights into the immunogenicity, drug-transporter interactions, or drug-metabolizing enzyme modulation of this compound. [, , ] Further investigation is needed to understand these aspects fully.
Q19: Are there alternative compounds or approaches that can be used in place of this compound?
A19: Depending on the specific application, various alternatives to this compound exist, each with its advantages and drawbacks. [] For instance, other alkylating agents, different synthetic routes, or alternative linker molecules in solid-phase synthesis might be viable options.
Q20: What are the key historical milestones in the research and development of this compound?
A20: The provided research highlights several milestones in understanding this compound, including its synthesis, reactivity, and applications in various fields. [, ] Key milestones include elucidating its role in modifying cysteine residues in enzymes [] and its use as a building block for synthesizing complex molecules. [, , ]
Q21: How has this compound contributed to cross-disciplinary research and collaborations?
A21: The diverse applications of this compound have fostered collaborations across various scientific fields, including organic chemistry, biochemistry, and materials science. [] For instance, its use in synthesizing biologically active compounds has led to collaborations between chemists and biologists. [, , ]
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